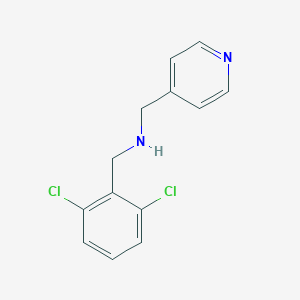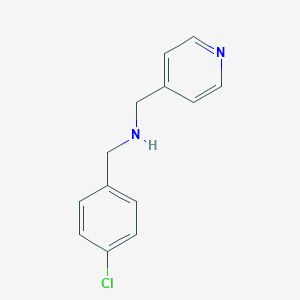![molecular formula C23H30N2O5 B496337 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide](/img/structure/B496337.png)
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is a complex organic compound that features a benzodioxole moiety, an ethoxyphenoxy group, and a tert-butylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxole moiety, which can be achieved through the reaction of catechol with formaldehyde and methanol under acidic conditions to form 1,3-benzodioxole. This intermediate is then reacted with an appropriate amine to introduce the amino group.
The next step involves the formation of the ethoxyphenoxy group. This can be done by reacting 2-ethoxyphenol with a suitable halogenating agent, such as thionyl chloride, to form 2-ethoxyphenyl chloride. This intermediate is then reacted with the previously synthesized benzodioxole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s binding affinity and specificity, while the tert-butylacetamide group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-3-(4-fluorophenyl)-1-[(2S)-1-hydroxypropan-2-yl]urea
- N-[(2S,3S)-4-[1,3-benzodioxol-5-ylmethyl(methyl)amino]-3-methoxy-2-methylbutyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide
- N-[(2R,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-4-(dimethylamino)butanamide
Uniqueness
2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety provides a stable aromatic system, while the ethoxyphenoxy and tert-butylacetamide groups enhance its solubility and bioavailability.
Properties
Molecular Formula |
C23H30N2O5 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
2-[4-[(1,3-benzodioxol-5-ylmethylamino)methyl]-2-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C23H30N2O5/c1-5-27-20-10-16(6-8-18(20)28-14-22(26)25-23(2,3)4)12-24-13-17-7-9-19-21(11-17)30-15-29-19/h6-11,24H,5,12-15H2,1-4H3,(H,25,26) |
InChI Key |
JZMSRWCKENKWCT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyltetrazol-5-yl)sulfanyl-N-[(4-prop-2-enoxyphenyl)methyl]ethanamine](/img/structure/B496257.png)
SULFANYL]ETHYL})AMINE](/img/structure/B496258.png)
![4-{2-[(4-Fluorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B496259.png)
![1-[2-(benzyloxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B496260.png)

![4-amino-N-{2-[(2-chloro-6-fluorobenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496262.png)
![N-cinnamyl-N-[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B496263.png)
![2-[4-({[3-(Dimethylamino)propyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B496265.png)
![4-amino-N-(2-{[(5-methyl-2-thienyl)methyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496266.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B496271.png)
![{[3-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B496273.png)
![4-amino-N-{2-[(4-methylbenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496274.png)
![1-(1,3-benzodioxol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B496277.png)
